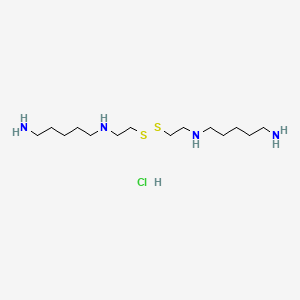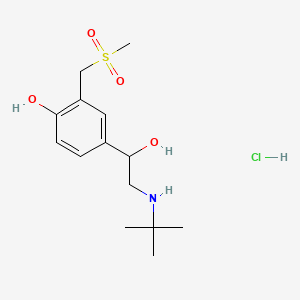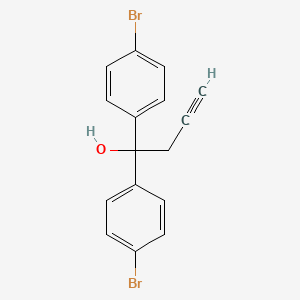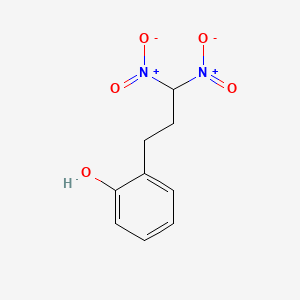
(R)-2-O-sulfolactic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-O-sulfolactic acid is the (R)-enantiomer of 2-O-sulfolactic acid. It is a conjugate acid of a (R)-2-O-sulfonatolactate(2-). It is an enantiomer of a (S)-2-O-sulfolactic acid.
Scientific Research Applications
1. Role in Bacterial Sporulation and Germination
(R)-2-O-sulfolactic acid has been identified as a major constituent of Bacillus subtilis spores, representing more than 5% of the dry weight of the spore. It accumulates in sporulating cells and is released during germination, suggesting a significant role in the life cycle of these bacteria (Bonsen, Spudich, Nelson, & Kornberg, 1969).
2. Chemical Modification of Surfaces
Research on (R)-aminobenzene sulfonic acid, closely related to this compound, indicates its use in covalent modification of glassy carbon surfaces. This modification enhances the electron transfer in electrochemical applications, demonstrating potential in sensor and electrode development (Li, Wan, & Sun, 2004).
3. Involvement in Sulfur Metabolism
This compound is implicated in the dissimilation of cysteate in Paracoccus pantotrophus NKNCYSA. This organism utilizes cysteate as a carbon and energy source, with this compound playing a role in the conversion of sulfite and pyruvate (Rein, Gueta, Denger, Ruff, Hollemeyer, & Cook, 2005).
4. In Methanogenesis and Coenzyme M Biosynthesis
(R)-Sulfolactate dehydrogenase, involved in the conversion of (R)-sulfolactate to sulfopyruvate, plays a critical role in the biosynthesis of coenzyme M, an essential cofactor in methane production by methanogenic archaea. This highlights its importance in the methanogenesis process and potential applications in controlling methane emissions (Zhang, Schofield, Sang, Dey, & Ronimus, 2017).
5. Role in Enzyme Catalysis and Gene Regulation
Studies on sulfenic acids, which include derivatives of this compound, reveal their importance in enzyme catalysis and gene regulation. They are known to participate in redox regulation and have roles in transcriptional regulation events (Claiborne, Miller, Parsonage, & Ross, 1993).
6. Industrial Chemical Reactions
Sulfoxylic acid, a compound related to this compound, is a significant intermediate in reactions involving industrial chemicals. Its reactivity and stability characteristics make it important in various industrial applications (Makarov, Makarova, & Silaghi-Dumitrescu, 2014).
properties
Molecular Formula |
C3H6O6S |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
(2R)-2-sulfooxypropanoic acid |
InChI |
InChI=1S/C3H6O6S/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8)/t2-/m1/s1 |
InChI Key |
CSRZVBCXQYEYKY-UWTATZPHSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)OS(=O)(=O)O |
SMILES |
CC(C(=O)O)OS(=O)(=O)O |
Canonical SMILES |
CC(C(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[2-(1-Methyl-5-nitroimidazol-2-yl)sulfanylethoxy]benzoic acid](/img/structure/B1200485.png)


